Cas no 1541096-81-4 (1,3,5-trifluoro-2-(isocyanatomethyl)benzene)
1,3,5-trifluoro-2-(isocyanatomethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-trifluoro-2-(isocyanatomethyl)benzene
- 1541096-81-4
- EN300-1838338
- SCHEMBL1647269
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- Inchi: 1S/C8H4F3NO/c9-5-1-7(10)6(3-12-4-13)8(11)2-5/h1-2H,3H2
- InChI Key: UQRNUKCZQLLQCY-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CN=C=O)F)F
Computed Properties
- Exact Mass: 187.02449824g/mol
- Monoisotopic Mass: 187.02449824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.4Ų
1,3,5-trifluoro-2-(isocyanatomethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838338-1g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-5g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 5g |
$2692.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-10g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 10g |
$3992.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-0.05g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-0.1g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-0.25g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-0.5g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-1.0g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-1838338-2.5g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1838338-5.0g |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene |
1541096-81-4 | 5g |
$2692.0 | 2023-06-02 |
1,3,5-trifluoro-2-(isocyanatomethyl)benzene Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1,3,5-trifluoro-2-(isocyanatomethyl)benzene
1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene: A Comprehensive Overview
1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene, also known by its CAS number 1541096-81-4, is a highly specialized organic compound with unique chemical properties and applications. This compound belongs to the class of aromatic isocyanates, which are widely used in various industrial and research settings due to their reactivity and versatility. The structure of this compound consists of a benzene ring substituted with three fluorine atoms at positions 1, 3, and 5, and an isocyanatomethyl group at position 2. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it valuable in advanced chemical synthesis and material science.
The synthesis of 1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene typically involves multi-step organic reactions, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the isocyanate functionality. These developments have not only improved yield but also reduced the environmental footprint of the synthesis process.
In terms of chemical reactivity, 1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene exhibits strong nucleophilic reactivity due to the electron-deficient nature of the isocyanate group. This makes it an excellent substrate for various nucleophilic addition reactions, including those involving amines, alcohols, and thiols. Recent studies have highlighted its potential as a building block in the synthesis of advanced polymers and biodegradable materials. For example, its reaction with diamines has been shown to yield high-performance polyurethanes with enhanced thermal stability and mechanical properties.
The fluorine atoms in the molecule play a crucial role in modulating its electronic properties. The electronegative nature of fluorine increases the electron deficiency of the benzene ring, thereby enhancing the reactivity of the isocyanate group. This effect has been exploited in designing novel drug delivery systems where controlled release mechanisms are critical. Additionally, the fluorinated aromatic system contributes to the compound's stability under harsh chemical conditions, making it suitable for applications in extreme environments.
Recent research has also focused on the biological applications of 1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene. Studies have demonstrated its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. The isocyanate group serves as a reactive handle for attaching functional groups that can target specific biological pathways. Furthermore, its ability to form stable covalent bonds with biomolecules makes it a promising candidate for drug conjugation technologies.
In terms of industrial applications, this compound finds extensive use in coatings and adhesives where rapid curing and high durability are required. Its reactivity allows for quick polymerization under mild conditions, leading to high-quality surface finishes. Moreover, advancements in green chemistry have led to the development of solvent-free processes for its application, reducing environmental impact while maintaining performance standards.
The unique combination of electronic properties and reactivity makes 1,3,5-Trifluoro-2-(Isocyanatomethyl)Benzene a versatile tool in modern organic synthesis. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance in contemporary chemical research.
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